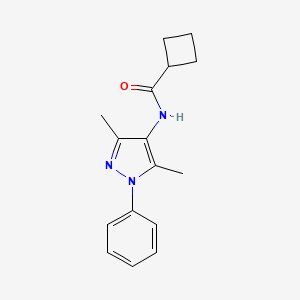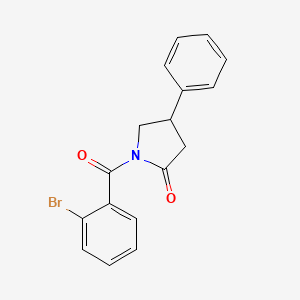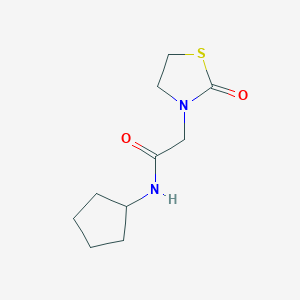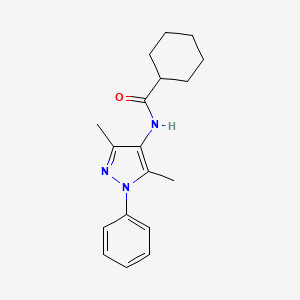
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclobutanecarboxamide, commonly known as DPC, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of the protein complex mTORC1, which plays a crucial role in regulating cell growth and metabolism. DPC has been used to study the role of mTORC1 in various physiological and pathological processes, including cancer, diabetes, and neurodegenerative diseases.
作用機序
DPC is a potent inhibitor of mTORC1, which is a protein complex that plays a crucial role in regulating cell growth and metabolism. mTORC1 is activated by various stimuli such as growth factors, amino acids, and energy status. Once activated, mTORC1 phosphorylates various downstream targets such as S6K1 and 4E-BP1, leading to an increase in protein synthesis and cell growth. DPC inhibits mTORC1 activity by binding to the ATP-binding site of mTOR kinase, preventing its activation and downstream signaling.
Biochemical and physiological effects:
DPC has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell growth and proliferation in various cancer cell lines, including breast, prostate, and lung cancer. DPC has also been shown to improve glucose homeostasis in diabetic mice by increasing insulin sensitivity and glucose uptake in skeletal muscle. In addition, DPC has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
DPC has several advantages as a research tool. It is a potent and specific inhibitor of mTORC1, which allows for the study of its role in various physiological and pathological processes. DPC is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also some limitations to its use. DPC has been shown to have some off-target effects, which may complicate the interpretation of experimental results. In addition, the optimal concentration and duration of DPC treatment may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the use of DPC in scientific research. One area of interest is the role of mTORC1 in aging and age-related diseases. DPC has been shown to extend lifespan and improve healthspan in various model organisms such as mice and flies. Further studies are needed to elucidate the mechanisms underlying these effects and to determine whether DPC or other mTORC1 inhibitors have potential therapeutic applications in age-related diseases. Another area of interest is the development of more potent and specific mTORC1 inhibitors. DPC has been used as a starting point for the development of new compounds with improved activity and specificity. These compounds may have potential applications in cancer therapy and other diseases.
合成法
DPC can be synthesized using a multistep process that involves the reaction of several chemical intermediates. The most common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with cyclobutanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
DPC has been extensively used in scientific research to study the role of mTORC1 in various physiological and pathological processes. It has been shown to inhibit mTORC1 activity in vitro and in vivo, leading to a decrease in cell growth and proliferation. DPC has been used to study the role of mTORC1 in cancer, diabetes, and neurodegenerative diseases.
特性
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-15(17-16(20)13-7-6-8-13)12(2)19(18-11)14-9-4-3-5-10-14/h3-5,9-10,13H,6-8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJVFMKXNKMVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)

![methyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7456871.png)

![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)

![2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7456902.png)

![2-[(7-Fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B7456918.png)

![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)


![4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-](/img/structure/B7456950.png)